An In-depth Technical Guide on the Physicochemical Properties of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide on the Physicochemical Properties of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
This guide provides a comprehensive overview of the essential physicochemical properties of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrido[1,2-a]pyrimidine scaffold is a core structural motif in a variety of pharmacologically active agents, including antipsychotics and anti-allergic drugs.[1] The introduction of a bromine atom at the 9-position can significantly modulate the compound's electronic, lipophilic, and metabolic properties, making a thorough physicochemical characterization crucial for its potential applications.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical methodologies for the analysis of this compound.
Molecular Structure and Identification
A precise understanding of the molecular structure is the cornerstone of all subsequent physicochemical analyses.
1.1. Chemical Identity
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Chemical Name: 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
1.2. Structural Elucidation: A Multi-technique Approach
Confirmation of the chemical structure of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one requires a combination of spectroscopic techniques. The following experimental workflow is recommended for unambiguous structural verification.
Caption: Workflow for the structural elucidation of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.
Experimental Protocol:
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Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
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Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.
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Data Analysis:
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Look for the molecular ion peak [M+H]⁺.
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Observe the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two peaks of nearly equal intensity separated by 2 Da.
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Confirm the elemental composition by comparing the accurate mass measurement with the theoretical mass.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR:
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Acquire a proton NMR spectrum to identify the number of different types of protons and their neighboring environments.
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The chemical shifts, integration, and coupling constants of the aromatic protons will be diagnostic.
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¹³C NMR:
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Obtain a carbon-13 NMR spectrum to determine the number of unique carbon atoms.
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The chemical shifts will indicate the types of carbons (e.g., carbonyl, aromatic).
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2D NMR (COSY, HSQC, HMBC):
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Perform these experiments to establish connectivity between protons and carbons, which is crucial for assigning the signals to specific atoms in the molecule.
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Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
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Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify characteristic absorption bands for:
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C=O (carbonyl) stretching of the pyrimidinone ring.
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C=C and C=N stretching in the aromatic rings.
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C-H stretching and bending vibrations.
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Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted/Known Value/Range | Experimental Method |
| Melting Point | Expected to be a solid with a relatively high melting point, similar to related compounds.[5] | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Likely to have low aqueous solubility and better solubility in organic solvents like DMSO and DMF. | Equilibrium solubility measurement (shake-flask method) |
| pKa | The pyrimidinone core has basic nitrogen atoms that can be protonated. | Potentiometric titration or UV-spectrophotometric method |
| LogP (Lipophilicity) | The presence of the bromine atom is expected to increase lipophilicity. | Shake-flask method (octanol-water partition coefficient) or reversed-phase HPLC |
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity.
Experimental Protocol (DSC):
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Accurately weigh a small amount of the sample (1-3 mg) into an aluminum pan.
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Place the pan in the DSC instrument.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The melting point is determined as the onset or peak of the endothermic melting transition.
Solubility Assessment
Rationale: Solubility, particularly aqueous solubility, is a critical factor for drug delivery and bioavailability.
Experimental Protocol (Equilibrium Shake-Flask Method):
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Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline).
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Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Filter the suspension to remove undissolved solids.
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Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV.
Determination of pKa
Rationale: The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, permeability, and interaction with biological targets.
Experimental Protocol (Potentiometric Titration):
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Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).
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Titrate the solution with a standardized acid or base.
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Record the pH of the solution as a function of the volume of titrant added.
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The pKa is determined from the inflection point of the titration curve.
Lipophilicity (LogP)
Rationale: LogP is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes and its distribution in the body.
Experimental Protocol (Shake-Flask Method):
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Prepare a solution of the compound in one of the two immiscible phases (n-octanol and water).
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Add the second immiscible phase and shake the mixture vigorously until equilibrium is reached.
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Separate the two phases and measure the concentration of the compound in each phase using an appropriate analytical method.
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Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Chemical Reactivity
A general understanding of the synthesis of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is valuable for sourcing or producing the compound for research purposes.
3.1. Synthetic Approach
The synthesis of pyrido[1,2-a]pyrimidin-4-ones often involves the condensation of a 2-aminopyridine derivative with a β-keto ester or a similar three-carbon synthon. For the target molecule, a plausible synthetic route would start with 2-amino-3-bromopyridine.
Caption: A generalized synthetic pathway for 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one.
3.2. Chemical Stability
Assessing the chemical stability of the compound under various conditions is essential for its handling, storage, and formulation.
Forced Degradation Studies:
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Methodology: Expose the compound to stress conditions such as heat, humidity, light, and acidic and basic environments.
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Analysis: Monitor the degradation of the parent compound and the formation of any degradation products over time using a stability-indicating HPLC method.
Biological Context and Potential Applications
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry.[1] Derivatives have shown a wide range of biological activities, including acting as inhibitors of various enzymes. For instance, some derivatives have been investigated as anti-inflammatory agents and as inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer signaling pathways.[1][6] The introduction of the bromo substituent at the 9-position can influence the compound's interaction with biological targets and its metabolic profile.
Conclusion
The physicochemical characterization of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a critical step in its evaluation as a potential drug candidate or chemical probe. This guide has outlined the essential properties to be determined and has provided standardized, robust methodologies for their assessment. A thorough understanding of these parameters will enable researchers to make informed decisions in the design and development of new therapeutic agents based on this promising scaffold.
References
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LookChem. 9-BroMo-pyrido[1,2-a]pyriMidin-4-one. [Link]
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Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). [Link]
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed. [Link]
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Hoffman Fine Chemicals. CAS 23536-76-7 | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. 9-BroMo-pyrido[1,2-a]pyriMidin-4-one|lookchem [lookchem.com]
- 3. molcore.com [molcore.com]
- 4. 9-Bromo-pyrido[1,2-a]pyrimidin-4-one [1198413-08-9] | King-Pharm [king-pharm.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
